1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene is an organic compound characterized by its unique structure, which includes a phenylenebis core flanked by methoxyethene and dibenzene groups
Preparation Methods
The synthesis of 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene typically involves a series of organic reactions. One common method is the Knoevenagel condensation reaction, where aldehydes react with active methylene compounds in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism by which 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene exerts its effects involves interactions with various molecular targets. In electronic applications, the compound’s π-conjugated system facilitates charge transfer, enhancing its electroluminescent properties. In biological systems, its mechanism of action may involve binding to specific enzymes or receptors, leading to modulation of cellular pathways .
Comparison with Similar Compounds
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene can be compared with similar compounds such as:
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): This compound shares a similar phenylenebis core but differs in its functional groups, leading to distinct chemical and physical properties.
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol): Another related compound with a phenylenebis core, but with different substituents, affecting its reactivity and applications.
The uniqueness of 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene lies in its specific combination of functional groups, which confer unique optical and electronic properties, making it particularly valuable in materials science and organic electronics.
Properties
CAS No. |
674798-30-2 |
---|---|
Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,4-bis(2-methoxy-2-phenylethenyl)benzene |
InChI |
InChI=1S/C24H22O2/c1-25-23(21-9-5-3-6-10-21)17-19-13-15-20(16-14-19)18-24(26-2)22-11-7-4-8-12-22/h3-18H,1-2H3 |
InChI Key |
MLJMZHGENLPDGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.